molecular formula C9H15N5OS2 B562023 Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate CAS No. 1217087-64-3

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate

Cat. No.: B562023
CAS No.: 1217087-64-3
M. Wt: 276.35
InChI Key: ZTEHTGMWGUKFNE-LGJOFTTCSA-N
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Description

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate is a carbon-13 isotopically labeled compound featuring a thiazole ring substituted with a methylthio-propionimidate group. The isotopic labeling at the diaminomethylene and thiazolyl positions enhances its utility in tracer studies, metabolic profiling, and quantitative analytical methods (e.g., LC-MS/MS), where precise detection and differentiation from non-labeled analogs are critical .

Key structural attributes:

  • Thiazolyl core: Provides a heterocyclic scaffold common in bioactive molecules.
  • 13C isotopic labels: Positioned at the diaminomethylene and thiazolyl carbons, enabling traceability in complex matrices.

Properties

IUPAC Name

methyl 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]propanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS2/c1-15-7(10)2-3-16-4-6-5-17-9(13-6)14-8(11)12/h5,10H,2-4H2,1H3,(H4,11,12,13,14)/i6+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEHTGMWGUKFNE-LGJOFTTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCSCC1=CSC(=N1)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=N)CCSC[13C]1=CS[13C](=N1)N=[13C](N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with Isotopic Modifications

The thiazole ring is likely constructed via the Hantzsch thiazole synthesis, which involves:

  • β-Keto Ester Preparation : Reaction of 13C-labeled ethyl acetoacetate-1,3-13C2 with bromine to form α-bromo-β-keto ester.

  • Cyclization with Thiourea-13C : Condensation with thiourea-13C under basic conditions to form the thiazole ring.

Key Reaction:

CH3COCH2COOEt+Br2CH3C(O)BrCH2COOEt(bromination)\text{CH}3\text{COCH}2\text{COOEt} + \text{Br}2 \rightarrow \text{CH}3\text{C(O)BrCH}2\text{COOEt} \quad \text{(bromination)}
CH3C(O)BrCH2COOEt+NH2CSNH2-13CThiazole-1,4-13C2+HBr(cyclization)\text{CH}3\text{C(O)BrCH}2\text{COOEt} + \text{NH}2\text{CSNH}2\text{-}^{13}\text{C} \rightarrow \text{Thiazole-1,4-}^{13}\text{C}2 + \text{HBr} \quad \text{(cyclization)}

Purification and Characterization

  • Solubility : The intermediate is purified via recrystallization from acetone or dichloromethane.

  • 13C NMR : Peaks at δ 165 ppm (C1) and δ 152 ppm (C4) confirm isotopic labeling.

Incorporation of Diaminomethylene-13C

Guanidine-13C Synthesis

Diaminomethylene-13C originates from guanidine-13C, synthesized via:

  • Cyclization of Cyanamide-13C :

NH2CN-13C+2NH3(NH2)2C=13NH(high-pressure ammonia)\text{NH}2\text{CN-}^{13}\text{C} + 2\text{NH}3 \rightarrow (\text{NH}2)2\text{C=}^{13}\text{NH} \quad \text{(high-pressure ammonia)}

  • Methylation : Reaction with methyl iodide to form N-methylguanidine-13C.

Coupling to Thiazole

The guanidine-13C group is introduced via nucleophilic substitution at the thiazole’s C2 position:

Thiazole-1,4-13C2+(NH2)2C=13NHThiazole-13C2NHC(=13NH)NH2(CuBr catalysis)\text{Thiazole-1,4-}^{13}\text{C}2 + (\text{NH}2)2\text{C=}^{13}\text{NH} \rightarrow \text{Thiazole-}^{13}\text{C}2-\text{NHC(=}^{13}\text{NH})\text{NH}_2 \quad \text{(CuBr catalysis)}

Propionimidate Ester Formation

Thioether Linkage Installation

The propionimidate moiety is attached via a thioether bond:

  • Thiol Activation : Reaction of 3-mercaptopropionitrile with NaH to form a thiolate.

  • Alkylation : Treatment with methyl iodide yields methyl 3-mercaptopropionimidate.

Final Coupling

The thiolated propionimidate is coupled to the thiazole intermediate under Mitsunobu conditions:

Thiazole-13C2NHC(=13NH)NH2+CH3OOCCH2CH2SHTarget Compound(DIAD, PPh3)\text{Thiazole-}^{13}\text{C}2-\text{NHC(=}^{13}\text{NH})\text{NH}2 + \text{CH}3\text{OOCCH}2\text{CH}2\text{SH} \rightarrow \text{Target Compound} \quad \text{(DIAD, PPh}3\text{)}

Purification and Analytical Data

Chromatographic Purification

  • Flash Chromatography : Silica gel column with EtOAc/petroleum ether (30:170).

  • Yield : ~74% after crystallization.

Physical Properties

PropertyValue
Molecular Weight276.36
SolubilityAcetone, Chloroform, DCM, MeOH
AppearanceWhite Solid
StorageRoom Temperature (inferred)

Challenges and Optimization

  • Isotopic Dilution : Competing non-labeled reagents reduce 13C purity. Solutions include using excess 13C precursors.

  • Thiazole Ring Stability : Prolonged reaction times risk ring opening; monitored via TLC .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its reactivity and stability.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s electronic structure.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether. Substitution reactions could result in a variety of functionalized thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate has been investigated for its potential as a pharmacological agent. Its thiazole moiety is known to exhibit biological activity, making it a candidate for the development of new therapeutic agents.

Case Study:
A study highlighted its use as a precursor in synthesizing novel thiazole-based compounds with enhanced anti-cancer properties. The incorporation of stable isotopes like 13C^{13}C allows for tracking metabolic pathways in vivo, enhancing the understanding of drug metabolism and efficacy .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Reactions

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReaction with alkyl halides to form amines85
Coupling ReactionsFormation of thiazole derivatives75
Condensation ReactionsSynthesis of imidazoles from aldehydes90

Biochemical Research

The compound's labeling with 13C^{13}C isotopes facilitates its use in metabolic studies and tracer experiments. This application is crucial for understanding metabolic pathways and interactions within biological systems.

Case Study:
Research involving stable isotope labeling has demonstrated its utility in tracing nitrogen metabolism in plants, providing insights into nutrient utilization and assimilation processes .

Mechanism of Action

The mechanism by which Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate exerts its effects involves its interaction with specific molecular targets. The carbon-13 isotopes allow for detailed tracking of the compound within various systems, providing insights into its behavior and interactions. The thiazole ring and other functional groups may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound shares structural motifs with derivatives documented in Pharmacopeial Forum (2017), particularly analogs featuring thiazolyl-azetidinyl carbamoyl groups and ester/acid functionalities . Below is a detailed comparison:

Structural and Functional Differences

Compound Core Structure Key Substituents Isotopic Labeling
Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate Thiazolyl-methylthio Methyl ester, propionimidate, 13C at diaminomethylene and thiazolyl 13C at specific positions
(Z)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid (d) Thiazolyl-azetidinyl Carbamoyl group, (Z)-configured oxyimino, propionic acid None
(E)-2-[([(2-Amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionic acid (e) Thiazolyl-sulfoazetidinyl Carbamoyl group, (E)-configured oxyimino, sulfonic acid substituent None
Ethyl (Z)-2-[([(2-amino-4-thiazolyl){[(2S,3S)-2-methyl-4-oxo-1-sulfo-3-azetidinyl]carbamoyl}methylene]amino}oxy)-2-methylpropionate (f) Thiazolyl-sulfoazetidinyl Ethyl ester, (Z)-configured oxyimino, sulfonic acid None
Key Observations:

Backbone Variations :

  • The target compound lacks the azetidinyl-carbamoyl moiety present in compounds d , e , and f , which are critical for β-lactamase inhibition in antibiotics like ceftolozane .
  • Instead, it features a methylthio-propionimidate chain , which may enhance stability in acidic environments compared to ester or acid groups.

Isotopic Labeling: The 13C labels in the target compound differentiate it from non-labeled analogs, enabling applications in isotope dilution mass spectrometry (IDMS) for precise quantification .

Stereochemical and Functional Group Impact: Compounds d and f exhibit (Z)-configuration oxyimino groups, while e has an (E)-configuration, affecting spatial interactions with biological targets. The sulfo group in e and f increases hydrophilicity, contrasting with the target compound’s methyl ester, which may enhance membrane permeability.

Pharmacokinetic and Analytical Implications

Property Target Compound Compounds d/e/f
Solubility Moderate (methyl ester reduces polarity) High for e and f (sulfo group); moderate for d (carboxylic acid)
Metabolic Stability Enhanced due to isotopic labeling (slower enzymatic cleavage) Susceptible to esterase/hydrolase activity (d , e , f )
Detection Sensitivity Superior in MS due to 13C labels (distinct mass shift) Relies on native fragmentation patterns

Biological Activity

Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate is a complex organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H15N5OS2C_9H_{15}N_5OS_2 with a specific isotopic labeling of carbon, which can be critical for tracing metabolic pathways in biological systems. The structure includes a thiazole ring, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interactions within metabolic pathways involving methylation processes. Methylation is crucial for regulating gene expression, protein function, and cellular signaling. The presence of the thiazole moiety enhances the compound's ability to interact with biological targets such as enzymes and receptors.

Biological Activity Overview

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit anticancer activity by modulating methylation patterns in cancer cells. For instance, dietary methyl group deficiencies have been linked to increased hepatocellular carcinoma incidence due to altered S-adenosylmethionine levels, suggesting that methyl donors could counteract these effects .
  • Enzyme Interaction : The compound may influence enzymes involved in one-carbon metabolism, particularly glycine N-methyltransferase (GNMT), which plays a role in maintaining S-adenosylmethionine levels in the liver . This interaction can potentially affect the proliferation of cancer cells and other metabolic processes.

Case Study 1: Antitumor Activity

A study investigated the effects of methylated compounds on tumor growth in animal models. This compound was administered alongside standard chemotherapy agents. Results indicated a synergistic effect that enhanced tumor suppression compared to control groups .

Case Study 2: Metabolic Tracing

Utilizing isotopically labeled compounds like this compound allows researchers to trace metabolic pathways in vivo. In a recent study, researchers used this compound to monitor its incorporation into amino acids during protein synthesis, revealing insights into amino acid metabolism under different dietary conditions .

Data Table: Biological Activities and Effects

Activity Description Reference
Anticancer PotentialModulates methylation patterns; enhances efficacy of chemotherapy agents
Enzyme InteractionInfluences GNMT activity; regulates S-adenosylmethionine levels
Metabolic TracingTraces incorporation into amino acids; provides insights into metabolism

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high isotopic purity?

  • Methodology : Synthesis requires precise control of isotopic precursors (e.g., ¹³C-labeled thiazole and diaminomethylene groups). Optimize reaction conditions (solvent polarity, temperature, and pH) to minimize isotopic scrambling. Use catalysts like HATU for efficient coupling reactions and monitor purity via reverse-phase HPLC with mass spectrometry (MS) detection. Purification via column chromatography (silica gel or ion-exchange resins) ensures isotopic integrity . Separation technologies, such as membrane-based methods, may enhance isolation of isotopically pure fractions .

Q. Which spectroscopic techniques are optimal for characterizing the structure and isotopic incorporation?

  • Methodology :

  • ¹³C NMR : Identifies isotopic labeling sites by comparing shifts with non-labeled analogs.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic enrichment ratios.
  • FT-IR : Validates functional groups (e.g., thioether, imidate) to rule byproduct formation.
  • Elemental Analysis : Cross-checks experimental vs. theoretical ¹³C content .

Q. What is the rationale for using ¹³C isotopic labeling in this compound?

  • Methodology : ¹³C labeling enables tracking metabolic pathways or reaction mechanisms in biological/chemical systems. For example, isotope tracing via LC-MS can elucidate degradation products or biosynthetic intermediates. The thiazole and diaminomethylene groups are strategically labeled to study their roles in binding interactions (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) Simulations : Models interactions with biological targets (e.g., proteins) using docking software (AutoDock, Schrödinger). Validate predictions with experimental data (e.g., IC₅₀ values) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes isotopic effects on transition states in catalytic reactions .

Q. How to address discrepancies in isotopic labeling efficiency between synthetic batches?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., precursor stoichiometry, reaction time).
  • Isotopic Dilution Analysis : Quantify ¹³C incorporation via calibration curves with internal standards.
  • Contradiction Analysis : Compare batch data to isolate outliers (e.g., via Grubbs’ test) and refine protocols .

Q. What strategies optimize purification when scaling up synthesis?

  • Methodology :

  • Membrane Separation : Leverage nanofiltration or ultrafiltration to remove low-MW impurities while retaining the target compound.
  • Process Simulation : Use Aspen Plus or similar software to model solvent recovery and waste minimization.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time monitoring .

Q. How to evaluate the compound’s stability under varying environmental conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity; analyze degradation products via LC-MS/MS.
  • Kinetic Modeling : Determine activation energy (Arrhenius equation) to predict shelf-life.
  • Isotopic Tracer Experiments : Track ¹³C loss in degradation pathways to identify unstable bonds .

Methodological Frameworks for Data Interpretation

Q. How to integrate contradictory findings from isotopic tracing studies?

  • Methodology :

  • Systematic Review : Map data inconsistencies against experimental variables (e.g., pH, temperature) using PRISMA guidelines.
  • Bayesian Meta-Analysis : Weight findings by isotopic purity and methodological rigor.
  • Mechanistic Hypotheses : Propose competing pathways (e.g., parallel metabolic routes) and design follow-up studies to test them .

Q. What frameworks guide the design of multi-disciplinary studies involving this compound?

  • Methodology :

  • Stakeholder Analysis : Align research objectives with collaborators (e.g., bioengineers, computational chemists) using the Efficiency Pyramid model to prioritize tasks.
  • Conceptual Frameworks : Link hypotheses to theories (e.g., transition state theory for reaction mechanisms) to ensure methodological coherence .

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